molecular formula C5H2Cl2F2N2 B3025254 4,5-Dichloro-6-(difluoromethyl)pyrimidine CAS No. 425394-19-0

4,5-Dichloro-6-(difluoromethyl)pyrimidine

Cat. No.: B3025254
CAS No.: 425394-19-0
M. Wt: 198.98 g/mol
InChI Key: VQTCUXCPYAFDAR-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(difluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl2F2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(difluoromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or distillation. The industrial method aims to achieve a consistent product quality that meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-6-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution with amines can yield aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4,5-Dichloro-6-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(difluoromethyl)pyrimidine is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 4,6-Dichloro-5-(difluoromethyl)pyrimidine
  • 2,4-Dichloro-6-(difluoromethyl)pyrimidine
  • 5-Chloro-6-(difluoromethyl)-2-methylpyrimidine

Comparison: 4,5-Dichloro-6-(difluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

4,5-dichloro-6-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-2-3(5(8)9)10-1-11-4(2)7/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTCUXCPYAFDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591304
Record name 4,5-Dichloro-6-(difluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425394-19-0
Record name 4,5-Dichloro-6-(difluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of POCl3 was added dropwise to a solution of 65.0 g (0.36 mol) of 4-hydroxyl-5-chloro-6-(difluoromethyl)pyrimidin in 150 mL of toluene, the mixture was refluxed for 3-5 h after addition. After the reaction was over by Thin-Layer Chromatography monitoring, the reaction mixture was concentrated under reduced pressure to remove toluene and extra POCl3, and then poured into ice water. The water phase was extracted with ethyl acetate (3×50 ml), the organic phases were emerged, washed with saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was purified through silica column to give 64.5 g as yellow liquid, cooled to be solid in refrigerator with yield of 90%.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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